N-Boc-4-Hydroxyphenyl-DL-glycine
Overview
Description
N-Boc-4-Hydroxyphenyl-DL-glycine is a derivative of glycine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a 4-hydroxyphenyl group. This compound is of interest in the synthesis of peptides and as a building block in organic and medicinal chemistry due to its protected amino functionality and the presence of a phenolic hydroxyl group.
Synthesis Analysis
The synthesis of N-Boc-4-Hydroxyphenyl-DL-glycine derivatives can be achieved through various synthetic routes. One approach involves the reaction of Diethyl N-Boc-iminomalonate with organomagnesium reagents to afford substituted aryl N-Boc-aminomalonates, which upon hydrolysis produce arylglycines . Another method includes the synthesis of N-(Boc)-L-(2-Bromoallyl)-glycine from diethylacetamidomalonate and 2,3-dibromopropene in a one-pot procedure, which can be further elaborated to various unnatural amino acids .
Molecular Structure Analysis
The molecular structure of N-Boc-4-Hydroxyphenyl-DL-glycine and its derivatives can be complex, with the potential for various stereocenters and geometric isomers. For instance, the synthesis of peptide N-Boc-L-Pro-dehydro-Phe-L-Gly-OH involves coupling N-Boc-L-Pro-dehydro-Phe to glycine, resulting in a peptide that adopts a β-turn II conformation stabilized by an intramolecular hydrogen bond .
Chemical Reactions Analysis
N-Boc-4-Hydroxyphenyl-DL-glycine can undergo a range of chemical reactions due to its functional groups. For example, O-Perfluoroalkylation of 4-hydroxyphenylglycine derivatives has been performed to prepare racemic N-Boc-4-difluoromethoxyphenylglycine under basic conditions . Additionally, the Boc group allows for the protection of the amino group during reactions, such as the allylation of aldehydes and imines, which can be promoted by polymer-supported sulfonamide of N-glycine .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Boc-4-Hydroxyphenyl-DL-glycine derivatives are influenced by the protective Boc group and the hydroxyphenyl side chain. The Boc group increases the steric bulk and provides protection for the amino group, which is crucial for peptide synthesis. The hydroxyphenyl group can engage in hydrogen bonding and other interactions, affecting the solubility and reactivity of the compound. The synthesis of polypeptoids from N-substituted glycine N-thiocarboxyanhydrides, such as N-butylglycine NTA, demonstrates the potential for creating polymers with varying hydrophilic and hydrophobic properties .
Scientific Research Applications
Synthesis of Peptides and Amino Acid Derivatives :
- N-Boc amino acids, including derivatives of N-Boc-4-Hydroxyphenyl-DL-glycine, are commonly used in the synthesis of peptides and amino acid derivatives. They play a crucial role in native chemical ligation, a process important for the synthesis of complex peptides and proteins (Crich & Banerjee, 2007).
- The compound has also been involved in the study of N-carbamoyl-amino acids and their occurrence in nature, as evidenced by its isolation from broad-bean leaves (Eagles et al., 1971).
Development of Peptide Analogues :
- Research has demonstrated the use of N-Boc protected amino acids in the creation of novel peptide analogs. These analogs have implications in understanding protein structure and function (Breuer et al., 1991).
Applications in Organic Synthesis :
- N-Boc-4-Hydroxyphenyl-DL-glycine has been used in various organic synthesis processes. For example, it's involved in allylation reactions, which are pivotal in the synthesis of complex organic molecules (Li & Zhao, 2006).
- It also serves as an intermediate in the synthesis of optically active unnatural amino acids, highlighting its role in stereoselective synthesis (Leanna & Morton, 1993).
Biomedical Research :
- There's evidence of its use in biomedical research, such as in the study of collagen degradation and the role of amino acids like glycine in this process (Kato et al., 1992).
properties
IUPAC Name |
2-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-13(2,3)19-12(18)14-10(11(16)17)8-4-6-9(15)7-5-8/h4-7,10,15H,1-3H3,(H,14,18)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWJRIFKJPPAPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400562 | |
Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Boc-4-Hydroxyphenyl-DL-glycine | |
CAS RN |
53249-34-6 | |
Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-hydroxybenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53249-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Boc-4-Hydroxyphenyl-DL-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60400562 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 53249-34-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthesis routes and methods
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